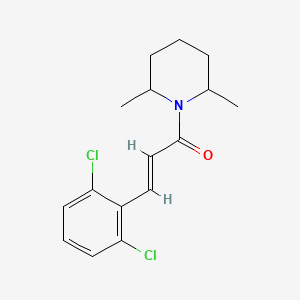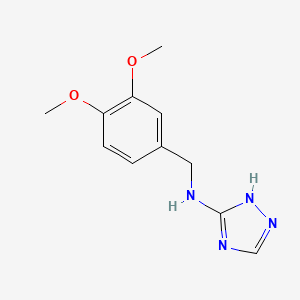![molecular formula C25H30FN3O3 B5353239 5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B5353239.png)
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes diethylamino, dimethylamino, and fluorobenzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the core pyrrol-2-one structure. This is followed by the introduction of the diethylamino, dimethylamino, and fluorobenzoyl groups through various chemical reactions. Common reagents used in these reactions include diethylamine, dimethylamine, and fluorobenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography would be essential in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the aromatic rings.
Applications De Recherche Scientifique
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-[5-[4-(DIETHYLAMINO)PHENYL]-4,5-DIHYDRO-1-PHENYL-1H-PYRAZOL-3-YL]ETHENYL]-N,N-DIETHYLANILINE
- ETHYL 4-(DIMETHYLAMINO)BENZOATE
- METHANONE, [4-(DIMETHYLAMINO)PHENYL]PHENYL-
Uniqueness
5-[4-(DIETHYLAMINO)PHENYL]-1-[2-(DIMETHYLAMINO)ETHYL]-4-(4-FLUOROBENZOYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(4E)-5-[4-(diethylamino)phenyl]-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c1-5-28(6-2)20-13-9-17(10-14-20)22-21(23(30)18-7-11-19(26)12-8-18)24(31)25(32)29(22)16-15-27(3)4/h7-14,22,30H,5-6,15-16H2,1-4H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPGDLJVZSPIOG-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide](/img/structure/B5353161.png)

![N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclohexanecarboxamide](/img/structure/B5353175.png)
![N-[(E)-1-phenylpropylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B5353189.png)
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)
![11-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5353217.png)
![4-methyl-N-[(1S,2R)-2-(oxan-4-ylamino)cyclobutyl]-5-phenylthiophene-2-carboxamide](/img/structure/B5353223.png)

![2-[[(E)-3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5353232.png)
![1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5353237.png)
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5353242.png)
![Methyl 2-[(3-phenoxybenzoyl)amino]acetate](/img/structure/B5353249.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]morpholine-2-carboxamide](/img/structure/B5353258.png)
![N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5353268.png)
